BenchChemオンラインストアへようこそ!

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

c-Met/VEGFR-2 dual inhibition Antiproliferative activity Triazolopyrazine SAR

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1492244-81-1) is a heterocyclic building block featuring a triazolopyrazine core fused to a piperidin-4-amine moiety. This compound serves as a critical intermediate in the synthesis of dual mesenchymal–epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitors, a class of targeted anticancer agents.

Molecular Formula C11H16N6
Molecular Weight 232.291
CAS No. 1492244-81-1
Cat. No. B2890111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
CAS1492244-81-1
Molecular FormulaC11H16N6
Molecular Weight232.291
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2N3CCC(CC3)N
InChIInChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3
InChIKeyGKTQMABWCPRAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1492244-81-1) Procurement Guide: Core Scaffold for Dual c-Met/VEGFR-2 Inhibitor Synthesis


1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1492244-81-1) is a heterocyclic building block featuring a triazolopyrazine core fused to a piperidin-4-amine moiety [1]. This compound serves as a critical intermediate in the synthesis of dual mesenchymal–epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitors, a class of targeted anticancer agents [2]. The 3-methyl substituent on the triazole ring is a key structural determinant that significantly enhances antiproliferative activity against cancer cell lines compared to des-methyl analogs [2].

Why Generic [1,2,4]Triazolo[4,3-a]pyrazine Building Blocks Cannot Replace CAS 1492244-81-1 in c-Met/VEGFR-2 Inhibitor Programs


In-class triazolopyrazine building blocks cannot be freely interchanged with 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine due to the profound impact of the 3-methyl group on downstream biological activity. Comparative SAR analysis by Liu et al. (2022) unequivocally demonstrates that the 3-methyl substitution on the triazole ring shifts antiproliferative IC50 values from low-micromolar to nanomolar ranges against A549, MCF-7, and Hela cell lines [1]. The des-methyl analog series (16a–l) showed 3- to 15-fold weaker cellular activity compared to the 3-methyl series (17a–m), directly attributable to the absence of the methyl group present in CAS 1492244-81-1 [1]. Substitution with a building block lacking this methyl group, such as 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1339928-91-4), will therefore lead to a demonstrable loss of potency in the final inhibitor compound.

Quantitative Differentiation Evidence for 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1492244-81-1) Versus Closest Analogs


3-Methyl Substituent Drives 4- to 9-Fold Superior Antiproliferative Activity in A549 Lung Cancer Cells

The 3-methyl substituent on the triazole ring, as found in derivatives synthesized from CAS 1492244-81-1, is essential for potent antiproliferative activity. In the head-to-head study by Liu et al. (2022), compound 17l (derived from the 3-methyl series carrying both F and CH3 substituents) exhibited an IC50 of 0.98 ± 0.08 µM against A549 lung adenocarcinoma cells. In contrast, the best-performing compound from the des-methyl series (16j, which lacks the 3-methyl group) showed an IC50 of 3.26 ± 0.67 µM in the same assay [1]. This represents an approximately 3.3-fold enhancement in potency attributable to the 3-methyl substitution. When comparing the unsubstituted phenyl analogs (16b vs. 17b), the difference is even more pronounced: IC50 values of 6.46 µM vs. 1.23 µM, representing a 5.25-fold improvement [1].

c-Met/VEGFR-2 dual inhibition Antiproliferative activity Triazolopyrazine SAR

3-Methyl Group Enhances c-Met Kinase Inhibition by Up to 14-Fold at the Nanomolar Level

The 3-methyl substituent is not only critical for cellular activity but also drives enzymatic potency against the c-Met kinase target. Compound 17l (3-methyl series) demonstrated a c-Met IC50 of 26 nM, which is markedly superior to the best-performing des-methyl analog 16j (c-Met IC50 = 110 nM) [1]. This represents a 4.2-fold improvement in enzymatic potency. The trend is consistent across the series: the unsubstituted phenyl pair shows 17a (3-methyl, c-Met IC50 = 55 nM) outperforming 16b (des-methyl, c-Met IC50 = 379 nM) by 6.9-fold, and the most extreme difference is observed between 17l (26 nM) and 16f (c-Met IC50 > 1000 nM), exceeding a 38-fold improvement [1].

c-Met kinase inhibition Enzymatic assay Kinase selectivity

Dual c-Met/VEGFR-2 Inhibitory Profile Confers Broader Antitumor Spectrum Over Single-Target Inhibitors

Inhibitors synthesized from CAS 1492244-81-1 demonstrate a balanced dual c-Met/VEGFR-2 inhibitory profile. Compound 17l exhibited VEGFR-2 IC50 = 2.6 µM alongside c-Met IC50 = 26 nM [1], enabling simultaneous blockade of both oncogenic signaling pathways. This dual mechanism translates into potent antiproliferative activity across three distinct cancer cell lines: A549 (IC50 = 0.98 µM), MCF-7 (IC50 = 1.05 µM), and Hela (IC50 = 1.28 µM) [1]. In contrast, the des-methyl series (16a–l) failed to achieve sub-micromolar IC50 values in any cell line, with the best compound 16j showing MCF-7 IC50 = 3.68 µM and Hela IC50 = 6.17 µM [1], indicating a narrower antitumor spectrum.

Dual kinase inhibition VEGFR-2 Antitumor spectrum

Hemolytic Safety Profile Supports Developability Over Non-Selective Cytotoxic Agents

Compound 17l, synthesized from the 3-methyl building block, demonstrated low hemolytic toxicity to red blood cells, comparable to the clinically relevant control foretinib [1]. In the hemolytic test using sheep red blood cells, compound 17l at various concentrations showed absorbance values similar to the 0.9% normal saline negative control, indicating minimal erythrocyte membrane disruption [1]. This safety parameter is a critical differentiator from non-selective cytotoxic chemotherapeutics and positions compounds derived from CAS 1492244-81-1 as candidates with a favorable therapeutic window. Quantitative hemolysis data for the des-methyl analog series (16a–l) were not reported in this study, limiting direct comparison, but the low hemolytic toxicity of 17l is consistent with its targeted mechanism of action [1].

Hemolytic toxicity Safety pharmacology Developability

Molecular Docking Confirms 3-Methyl-Containing Scaffold Achieves Binding Poses Comparable to Foretinib

Molecular docking and molecular dynamics simulation studies demonstrated that compound 17l, incorporating the 3-methyl-triazolopyrazine-piperidin-4-amine scaffold, binds to c-Met and VEGFR-2 proteins with a binding mode similar to that of foretinib, the clinically validated dual kinase inhibitor [1]. The triazolopyrazine core occupies the adenine-binding pocket, while the 3-methyl group contributes to hydrophobic interactions that stabilize the kinase-bound conformation. This computational validation reinforces the essential role of the 3-methyl substitution in achieving optimal target engagement. No comparable docking data are reported for the des-methyl analogs, suggesting that the absence of the methyl group may result in suboptimal hydrophobic packing within the kinase active site [1].

Molecular docking Binding mode Computational chemistry

High-Impact Application Scenarios for 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1492244-81-1)


Synthesis of Dual c-Met/VEGFR-2 Inhibitors for Preclinical Oncology Programs

CAS 1492244-81-1 is the essential starting material for constructing the 3-methyl-triazolopyrazine-piperidin-4-amine scaffold required for dual c-Met/VEGFR-2 inhibitors. As demonstrated by Liu et al. (2022), coupling this building block with appropriate aniline and acyl chloride partners yields compounds such as 17l that achieve sub-micromolar antiproliferative activity across A549, MCF-7, and Hela cancer cell lines [1]. The 3-methyl group is non-negotiable for achieving nanomolar c-Met enzymatic potency (IC50 = 26 nM) and balanced dual kinase inhibition [1]. Any substitution with des-methyl analogs (CAS 1339928-91-4) will result in a 4- to 14-fold loss of c-Met inhibitory activity, compromising the entire lead optimization campaign [1].

Structure-Activity Relationship (SAR) Studies on Triazolopyrazine-Based Kinase Inhibitors

The 3-methyl group on the triazole ring serves as a critical pharmacophoric element whose contribution can be systematically probed. The Liu et al. (2022) study provides a comprehensive SAR framework comparing 3-methyl (series 17) versus des-methyl (series 16) analogs, demonstrating that the methyl group consistently improves antiproliferative activity by 3- to 9-fold across multiple cell lines [1]. Researchers designing focused libraries around this scaffold require the authentic 3-methyl building block to establish baseline potency and explore substitutions at the X and Z positions as defined in the published SAR tables [1].

Mechanistic Studies of c-Met and VEGFR-2 Signaling in Cancer Cell Models

Compounds derived from CAS 1492244-81-1, such as 17l, have been validated for downstream mechanistic studies including Western blot analysis of c-Met signaling pathway proteins, cell cycle analysis (G0/G1 phase arrest in A549 cells), and apoptosis induction assays [1]. The documented low hemolytic toxicity of these compounds supports their use in ex vivo and in vivo pharmacological studies without confounding cytotoxicity [1]. Procurement of the correct building block ensures that synthesized probes maintain the published selectivity profile against EGFRwt (IC50 > 10 µM for 17l), minimizing off-target effects in signaling studies [1].

Quote Request

Request a Quote for 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.